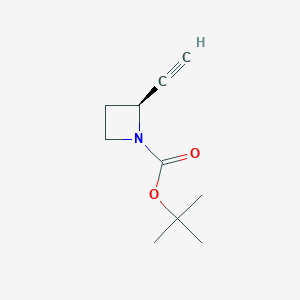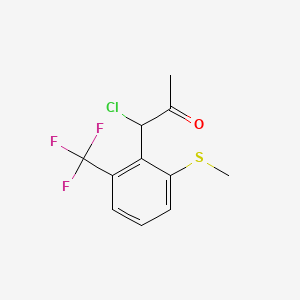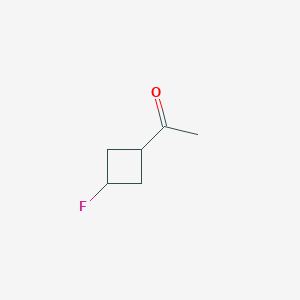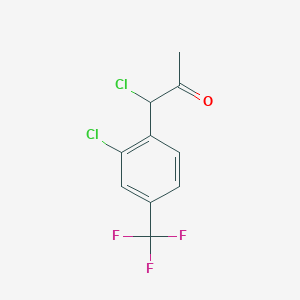
1-Chloro-1-(2-chloro-4-(trifluoromethyl)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(2-chloro-4-(trifluoromethyl)phenyl)propan-2-one is an organic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
The synthesis of 1-Chloro-1-(2-chloro-4-(trifluoromethyl)phenyl)propan-2-one typically involves multiple steps, starting with the preparation of the core phenyl ring structure. One common synthetic route includes the following steps:
Halogenation: Introduction of chlorine atoms to the phenyl ring.
Trifluoromethylation: Addition of the trifluoromethyl group to the phenyl ring.
Formation of the Propan-2-one Moiety:
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, catalysts, and solvents.
Analyse Des Réactions Chimiques
1-Chloro-1-(2-chloro-4-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The carbonyl group in the propan-2-one moiety can participate in addition reactions with nucleophiles.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Chloro-1-(2-chloro-4-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(2-chloro-4-(trifluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Chloro-1-(2-chloro-4-(trifluoromethyl)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-Chloro-4-(trifluoromethyl)benzene: Shares the trifluoromethyl group but lacks the propan-2-one moiety.
2-Chloro-4-(trifluoromethyl)phenyl)propan-2-one: Similar structure but with different positioning of the chlorine atoms.
1-Chloro-2-(trifluoromethyl)benzene: Another related compound with a different substitution pattern.
Propriétés
Formule moléculaire |
C10H7Cl2F3O |
|---|---|
Poids moléculaire |
271.06 g/mol |
Nom IUPAC |
1-chloro-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7Cl2F3O/c1-5(16)9(12)7-3-2-6(4-8(7)11)10(13,14)15/h2-4,9H,1H3 |
Clé InChI |
WEFRQLNBTSZPBQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C=C(C=C1)C(F)(F)F)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


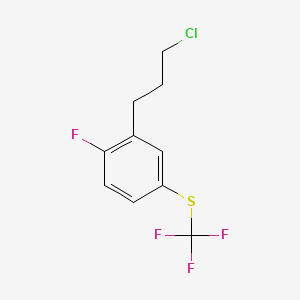
![[4-Chloro-2-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14046237.png)


![Methyl 2-chlorothieno[2,3-b]pyrazine-7-carboxylate](/img/structure/B14046258.png)
![4H-Inden-4-one, octahydro-1-[(1S,2E,4S)-5-hydroxy-1,4,5-trimethyl-2-hexen-1-yl]-7a-methyl-, (1R,3aR,7aR)-](/img/structure/B14046262.png)
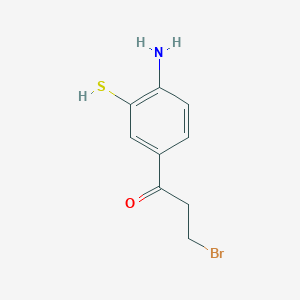

![6-hydroxy-5-nitro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B14046278.png)
